molecular formula C21H20N2O6S B14163958 (1-Anilino-1-oxopropan-2-yl) 4-(furan-2-ylmethylsulfamoyl)benzoate CAS No. 854351-96-5

(1-Anilino-1-oxopropan-2-yl) 4-(furan-2-ylmethylsulfamoyl)benzoate

Cat. No.: B14163958
CAS No.: 854351-96-5
M. Wt: 428.5 g/mol
InChI Key: YMJPVJDQFNRTBY-UHFFFAOYSA-N
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Description

(1-Anilino-1-oxopropan-2-yl) 4-(furan-2-ylmethylsulfamoyl)benzoate is a complex organic compound that features a combination of aniline, furan, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Anilino-1-oxopropan-2-yl) 4-(furan-2-ylmethylsulfamoyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Anilino-1-oxopropan-2-yl) 4-(furan-2-ylmethylsulfamoyl)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

(1-Anilino-1-oxopropan-2-yl) 4-(furan-2-ylmethylsulfamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of (1-Anilino-1-oxopropan-2-yl) 4-(furan-2-ylmethylsulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1-Anilino-1-oxopropan-2-yl) 4-(furan-2-ylmethylsulfamoyl)benzoate apart is the unique combination of these functional groups within a single molecule. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds .

Properties

CAS No.

854351-96-5

Molecular Formula

C21H20N2O6S

Molecular Weight

428.5 g/mol

IUPAC Name

(1-anilino-1-oxopropan-2-yl) 4-(furan-2-ylmethylsulfamoyl)benzoate

InChI

InChI=1S/C21H20N2O6S/c1-15(20(24)23-17-6-3-2-4-7-17)29-21(25)16-9-11-19(12-10-16)30(26,27)22-14-18-8-5-13-28-18/h2-13,15,22H,14H2,1H3,(H,23,24)

InChI Key

YMJPVJDQFNRTBY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3

solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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